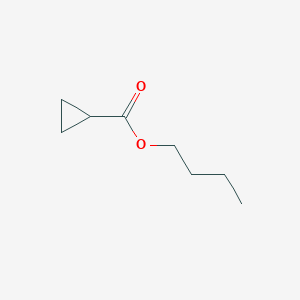

Butyl cyclopropanecarboxylate

Description

Overview of Cyclopropane (B1198618) Ring Systems in Organic Chemistry

The cyclopropane ring, a three-membered carbocyclic system, is a unique structural motif in organic chemistry. fiveable.me Its structure consists of three carbon atoms linked in a triangle, resulting in C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. fiveable.mewikipedia.org This deviation leads to substantial angle strain and torsional strain, collectively known as ring strain, making cyclopropane and its derivatives highly reactive compared to acyclic or larger ring systems. fiveable.mewikipedia.org The bonding in cyclopropane is often described using the Bent's rule or Walsh model, where the carbon-carbon bonds are considered "bent" or "banana" bonds, having increased p-character outside the ring, which imparts some properties akin to a double bond. wikipedia.org This inherent reactivity makes cyclopropane rings susceptible to ring-opening reactions initiated by various reagents and conditions. fiveable.me

Significance of Cyclopropanecarboxylate (B1236923) Esters as Synthetic Building Blocks

Cyclopropanecarboxylate esters are a class of organic compounds that incorporate the strained cyclopropane ring and an ester functional group. This combination makes them valuable and versatile building blocks in organic synthesis. ontosight.airsc.org The ester group can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, while the cyclopropane ring can participate in a variety of ring-opening or rearrangement reactions. These compounds are key intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aipmarketresearch.com For instance, they are used in the production of pyrethroid insecticides and certain antiviral agents. pmarketresearch.comwikipedia.org The presence of the cyclopropane moiety can enhance the metabolic stability and binding affinity of bioactive molecules. pmarketresearch.com

Historical Context and Evolution of Butyl Cyclopropanecarboxylate Research

The study of cyclopropane derivatives dates back to the late 19th century, with the first synthesis of cyclopropane itself achieved via an intramolecular Wurtz reaction. wikipedia.org However, intensive investigation into the chemistry of cyclopropanes, particularly their application in synthesis, gained significant momentum in the mid-20th century with the development of new synthetic methods like carbene additions to alkenes. wikipedia.orgresearchgate.net

Research specifically focusing on cyclopropanecarboxylate esters as synthetic intermediates became more prominent in the latter half of the 20th century. wiley-vch.de The development of methods for the synthesis of these esters, such as the reaction of diazo compounds with alkenes catalyzed by transition metals, opened up new avenues for their use. wikipedia.org The term "donor-acceptor-substituted cyclopropane" was introduced in 1980 to describe cyclopropanes with both an electron-donating and an electron-withdrawing group, a class to which some substituted cyclopropanecarboxylates belong. wiley-vch.de

The evolution of research on this compound is intertwined with the broader advancements in cyclopropane chemistry and the increasing demand for complex molecules in various industries. While early research focused on fundamental reactivity and synthesis, more recent studies have explored its application in stereoselective synthesis and as a key fragment for specific target molecules. The development of more efficient and selective synthetic routes, including enzymatic resolutions, continues to be an active area of research. acs.org

Structure

3D Structure

Properties

CAS No. |

54947-39-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

butyl cyclopropanecarboxylate |

InChI |

InChI=1S/C8H14O2/c1-2-3-6-10-8(9)7-4-5-7/h7H,2-6H2,1H3 |

InChI Key |

BSIDLADQGVTILP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Cyclopropanecarboxylate

Direct Esterification Approaches

The most straightforward method for synthesizing butyl cyclopropanecarboxylate (B1236923) involves the direct reaction between cyclopropanecarboxylic acid and butanol. This transformation can be achieved through several catalytic protocols.

Acid-Catalyzed Esterification of Cyclopropanecarboxylic Acid with Butanol

The classical Fischer-Speier esterification is a widely employed method for the synthesis of esters. This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the case of butyl cyclopropanecarboxylate, cyclopropanecarboxylic acid is reacted with butanol, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid. google.comsciencemadness.org To drive the reaction towards the product side, the removal of water is crucial. sciencemadness.org This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609). sciencemadness.orgepo.org

The reaction can also be catalyzed by solid acid catalysts, such as acid-regenerated cation exchangers, which offer the advantage of easier separation from the reaction mixture. sciencemadness.org Studies have shown that the esterification of cyclopropanecarboxylic acid with butanol can achieve high conversion rates. For instance, using a lactam-based Brønsted-acidic ionic liquid as a catalyst, a conversion of 87.0% with 100% selectivity to the corresponding ester has been reported. researchgate.net

Table 1: Catalysts and Conditions for Acid-Catalyzed Esterification

| Catalyst | Alcohol | Solvent | Conditions | Yield/Conversion | Reference |

| Sulfuric Acid | Butanol | Toluene | Azeotropic reflux | High | sciencemadness.orgepo.org |

| p-Toluenesulfonic Acid | Butanol | Benzene/Toluene | Azeotropic reflux | Not specified | google.com |

| Lactam-based Ionic Liquid | 1-Butanol | Not specified | 60°C, 4h | 87.0% conversion | researchgate.net |

Dehydrative Esterification Strategies

Dehydrative esterification methods utilize coupling agents to facilitate the removal of water and promote ester formation under milder conditions than traditional acid catalysis. One common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an inert solvent like benzene or petroleum ether. google.com This reaction can often proceed at room temperature. google.com

Another strategy involves the in-situ activation of the carboxylic acid. For example, the use of bis(benzotriazol-1-yl) carbonate can transform the carboxylic acid into an active ester, which then readily reacts with the alcohol. thieme-connect.de This method has been demonstrated for the synthesis of benzyl (B1604629) cyclopropanecarboxylate from cyclopropanecarboxylic acid in the presence of 2,6-lutidine. thieme-connect.de While not directly reporting on this compound, this methodology is applicable.

More recently, metal salt catalysts have emerged as effective promoters for dehydrative esterification. Hafnium(IV) and Zirconium(IV) salts, such as HfCl₄·2THF and ZrCl₄·2THF, have been shown to be highly efficient for the direct ester condensation of carboxylic acids and alcohols under azeotropic reflux conditions. sci-hub.ru These catalysts are effective even at low loadings and can be used for a variety of substrates, including sterically hindered secondary alcohols. sci-hub.ru

Cyclopropanation Reactions Leading to this compound Derivatives

An alternative synthetic strategy involves the formation of the cyclopropane (B1198618) ring on a molecule that already contains the butyl ester functionality. These methods often provide access to substituted cyclopropanes that may not be readily available through direct esterification of a pre-formed cyclopropanecarboxylic acid.

Simmons-Smith Cyclopropanation and Variants

The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. wiley-vch.dewikipedia.orgmdpi.comresearchgate.net The reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to the double bond. wiley-vch.dewikipedia.org The stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

For the synthesis of this compound derivatives, this would involve the cyclopropanation of a butyl-α,β-unsaturated ester. A significant advantage of the Simmons-Smith reaction is its compatibility with various functional groups and the directing effect of proximal oxygen atoms, such as in allylic alcohols, which can control the stereochemical outcome of the cyclopropanation. wiley-vch.deresearchgate.netunl.pt

Modifications to the original Simmons-Smith protocol have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example. wikipedia.orgmdpi.com

Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Palladium, Copper)

Transition metal catalysts offer a powerful and versatile platform for cyclopropanation reactions, primarily through the catalytic decomposition of diazo compounds to generate metal-carbene intermediates. researchgate.netwikipedia.org These reactive species then transfer the carbene moiety to an alkene to form the cyclopropane ring. wikipedia.org

The reaction of an α-diazocarbonyl compound, such as butyl diazoacetate, with an alkene in the presence of a transition metal catalyst is a primary method for synthesizing cyclopropanecarboxylates. researchgate.netmarquette.edu A variety of transition metals, including rhodium, palladium, and copper, have been successfully employed as catalysts. acs.org

Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are highly effective catalysts for the cyclopropanation of a wide range of olefins with diazoacetates. wikipedia.orgnih.gov The mechanism is believed to involve the formation of a rhodium-carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org These reactions can be highly stereoselective. nih.gov

Palladium-Catalyzed Cyclopropanation: Palladium catalysts are also effective for cyclopropanation reactions. For instance, palladium(II) acetate (B1210297) can catalyze the cyclopropanation of olefins with diazomethane. marquette.edu More complex palladium-catalyzed pathways, such as the oxidative cyclization of enynes, can lead to the formation of bicyclic cyclopropane derivatives. nih.govorganic-chemistry.org Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters has also been reported to produce vinylcyclopropanes with high regioselectivity. acs.org

Copper-Catalyzed Cyclopropanation: Copper complexes have a long history in catalyzing the decomposition of diazo compounds for cyclopropanation. acs.orgresearchgate.netsciencechina.cn Both Cu(I) and Cu(II) salts can be used, with Cu(I) species generally considered the active catalyst. csic.es The reaction proceeds through the formation of a copper-carbene intermediate. researchgate.netcsic.es The stereoselectivity of copper-catalyzed cyclopropanations can often be controlled by the choice of ligands on the copper catalyst. researchgate.net Theoretical studies have been conducted to understand the mechanism and stereoselectivity of these reactions, for example, in the cyclopropanation of but-2-ene with methyl diazoacetate. csic.es

Table 2: Transition Metal Catalysts for Carbene Transfer Cyclopropanation

| Metal Catalyst | Carbene Source | Alkene Substrate | Product Type | Reference |

| Dirhodium(II) carboxylates | Diazoacetates | Various olefins | Cyclopropanecarboxylates | wikipedia.orgnih.gov |

| Palladium(II) acetate | Diazomethane | Olefins | Cyclopropanes | marquette.edu |

| Palladium complexes | Diazo esters | 1,3-Dienes | Vinylcyclopropanes | acs.org |

| Copper(I) and Copper(II) salts | Diazoacetates | Various olefins | Cyclopropanecarboxylates | acs.orgresearchgate.netcsic.es |

Diazo Compound-Mediated Cyclopropanations

The synthesis of cyclopropanecarboxylates through the reaction of an alkene with a diazoacetate is a well-established and versatile method. marquette.eduresearchgate.net This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and copper, which facilitate the decomposition of the diazo compound and the subsequent transfer of the carbene fragment to the olefin. marquette.eduscispace.com In the context of producing this compound, the reaction involves n-butyl diazoacetate as the carbene precursor. scispace.com

Rhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly efficient catalysts for these reactions, promoting the formation of a metal-carbene intermediate. scispace.comoup.com This intermediate then reacts with an alkene in a concerted, though often asynchronous, pathway to yield the cyclopropane ring. cas.cz The choice of catalyst and ligands can influence both the yield and the stereoselectivity (cis/trans) of the reaction. marquette.edunih.gov For instance, certain chiral dirhodium catalysts have been developed to achieve high levels of enantioselectivity in cyclopropanation reactions. nih.govresearchgate.net

The general reaction scheme involves the slow addition of the diazo ester to a solution of the alkene and the catalyst. This controlled addition is crucial to maintain a low concentration of the diazo compound, thereby minimizing side reactions such as the formation of diazine (dimerization). cas.cz

Table 1: Representative Catalyst Systems for Diazo-Mediated Cyclopropanation

| Catalyst | Diazo Compound | Alkene Example | Key Findings | Reference(s) |

| Rh₂(OAc)₄ | n-Butyl Diazoacetate (BDA) | Styrene | Efficient catalysis for cyclopropanation. | scispace.com |

| Cu(OTf)₂ | Ethyl Diazoacetate (EDA) | Styrene | Effective catalysis, often used for comparison. | scispace.com |

| Rh₂(S-BTPCP)₄ | Trichloroethyl Aryldiazoacetates | Styrene | High enantioselectivity can be achieved with chiral catalysts. | nih.gov |

| Iron Porphyrin Complexes | Ethyl Diazoacetate (EDA) | Styrene | Provides an alternative to rhodium and copper with good yields. | oup.com |

Michael-Initiated Ring Closure (MIRC) Strategies

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful two-step sequence for the synthesis of cyclopropanes. rsc.orgumich.edu The process begins with a conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene (a Michael acceptor). rsc.org The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group to form the cyclopropane ring. umich.edursc.org

This strategy can be adapted for the synthesis of this compound by using a Michael acceptor such as butyl α-bromoacrylate or by employing a nucleophile that contains the butyl ester moiety. A common approach involves the reaction of a stabilized carbanion, like that derived from diethyl malonate, with a vinylic halide or another suitable Michael acceptor that has a leaving group in an appropriate position. More generally, the reaction can occur between a Michael acceptor (e.g., an α,β-unsaturated ester) and a nucleophile containing a leaving group on the alpha carbon (e.g., an α-haloester anion). rsc.org

The versatility of the MIRC reaction allows for the construction of highly functionalized cyclopropanes with a high degree of stereocontrol, often influenced by the choice of reactants, base, and reaction conditions. rsc.orgrsc.org Enantioselective MIRC reactions have been extensively developed using chiral catalysts, auxiliaries, or nucleophiles. marquette.edursc.org

Table 2: Components in MIRC Reactions for Cyclopropane Synthesis

| Michael Acceptor Example | Nucleophile Example | Base/Catalyst Example | Product Type | Reference(s) |

| α,β-Unsaturated Aldehyde | α-Bromomalonate | Jørgensen-Hayashi Catalyst | Highly substituted cyclopropanes | rsc.org |

| α,β-Unsaturated 2-Acyl Imidazole | 2-Bromomalonate | Chiral Rhodium Complex | Highly substituted cyclopropanes | rsc.org |

| Arylidene Phenylsulfonylacetate | Potassium 2-nitropropane | N/A | Substituted cyclopropanes | tandfonline.com |

| 4-Bromocrotonate | Alkyl Imidazolyl Sulfoxide | N/A | 2-Substituted Cyclopropanecarboxylate | umich.edu |

Intramolecular Cyclopropanation Approaches

Intramolecular cyclopropanation involves the formation of the cyclopropane ring from a single molecule containing all the necessary components. This approach can offer advantages in terms of efficiency and stereocontrol, as the reactive partners are held in proximity.

One such method is the intramolecular cyclopropanation of allylic diazoacetates. marquette.eduoup.com In this reaction, a molecule containing both an alkene and a diazoacetate function is treated with a transition metal catalyst, typically a rhodium(II) complex. The catalyst generates a rhodium carbene at one end of the molecule, which then reacts with the double bond at the other end to form a bicyclic system containing the cyclopropane ring. oup.com

Another modern approach involves radical-polar crossover cascades. For example, a photoredox-catalyzed reaction can be initiated from carboxylic acids and chloroalkyl alkenes. researchgate.net This process generates a radical that adds to the alkene; the resulting intermediate is then reduced to an anion which undergoes intramolecular substitution to close the ring. researchgate.net Similarly, intramolecular cyclopropanation can be achieved from α-bromo-β-keto esters containing a pendant alkene, where a photocatalyst generates a radical that initiates the cyclization cascade. rsc.orgacs.org

Electrochemical Cyclopropanation Methodologies

Electrochemical methods offer a sustainable and often highly efficient alternative to traditional chemical synthesis. Recently, an electrochemical strategy for the direct cyclopropanation of unactivated alkenes using active methylene compounds has been developed. chemistryviews.orgnih.gov This method is significant as it avoids the need for pre-functionalized starting materials like diazo compounds or dihalomethanes.

The reaction is typically carried out in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. chemistryviews.org Ferrocene is used in catalytic amounts as an oxidative mediator, which is believed to generate carbon-centered radicals from the active methylene compounds (such as β-ketoesters). chemistryviews.orgnih.gov These radicals then add to the unactivated alkene, leading to the formation of the cyclopropane ring. The process demonstrates broad substrate scope and high functional group tolerance. chemistryviews.org

Another electrochemical approach involves the use of copper and iron mediators to achieve cyclopropanation with electron-deficient olefins. nih.gov Pre-electrolysis generates reactive Cu(0) and Fe(0) on the cathode, which are crucial for the transformation. nih.gov

Derivatization from Precursor Compounds

Conversion of Halogenated Butyric Esters to Cyclopropanecarboxylates

A classical and straightforward method for synthesizing cyclopropanecarboxylates is the intramolecular cyclization of γ-halogenated butyric esters. google.comlookchem.com To produce this compound, the precursor would be butyl 4-chlorobutyrate or butyl 4-bromobutyrate.

This reaction is an intramolecular version of the Williamson ether synthesis, where an alkoxide is replaced by a carbanion. It is promoted by a strong, non-nucleophilic base. Common bases include sodium amide (NaNH₂), sodium hydride (NaH), or sterically hindered alkoxides like sodium tert-butoxide. google.com The base deprotonates the α-carbon (the carbon adjacent to the ester carbonyl), generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen in a Sₙ2 reaction to form the three-membered ring. google.com Yields for this type of cyclization can be quite good, often exceeding 80%. google.com

Table 3: Base and Solvent Systems for Cyclization of γ-Haloesters

| γ-Haloester | Base | Solvent | Yield | Reference(s) |

| Ethyl 4-bromobutyrate | NaH | N/A | 88% | google.com |

| Ethyl γ-chlorocaproate | NaNH₂ | Ether | 85% (after 4-5 days) | google.com |

| Methyl γ-chlorobutyrate | Sodium Methylate | Methanol (B129727) | 66.2% | google.com |

| Hindered chlorobutyrate ester | Solid NaOH / PTC | Water-immiscible solvent | Good | unifiedpatents.comepo.org |

Transformations from Cyclopropyl (B3062369) Nitriles

An alternative synthetic route begins with a pre-formed cyclopropane ring, specifically cyclopropanecarbonitrile (B140667). This precursor can be synthesized in high yield from the intramolecular cyclization of 4-chlorobutyronitrile (B21389) using a strong base like powdered sodium hydroxide (B78521). oregonstate.eduorgsyn.orggoogle.com The synthesis of the final ester product then proceeds in two subsequent steps.

First, the nitrile group of cyclopropanecarbonitrile is hydrolyzed to a carboxylic acid. This is typically achieved under basic or acidic conditions. A common laboratory procedure involves heating the nitrile with a strong base like sodium hydroxide, followed by acidification to yield cyclopropanecarboxylic acid. oregonstate.eduorgsyn.org

Second, the resulting cyclopropanecarboxylic acid is esterified with n-butanol to yield this compound. The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an excess of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid. oregonstate.edu The reaction is an equilibrium process, and the removal of water or the use of excess alcohol drives it toward the ester product.

Modifications of Other Cyclopropanecarboxylate Esters

The synthesis of this compound can be efficiently achieved through the modification of other cyclopropanecarboxylate esters, primarily via a process known as transesterification. google.comresearchgate.net This method involves the reaction of a cyclopropanecarboxylate ester, such as a methyl or ethyl ester, with butanol in the presence of a catalyst. researchgate.netepo.org

Several catalysts can be employed to facilitate this reaction. Traditional catalysts include sodium alkoxides like sodium methoxide (B1231860) or ethoxide. epo.org However, the use of these catalysts can sometimes be problematic as they may influence the stereochemistry of the resulting ester. google.com Titanium alkoxides, such as tetramethyl or tetraethyl titanate, represent another class of catalysts for this transformation. epo.org More advanced catalytic systems involving lanthanoid metal alkoxides have also been developed to produce the desired this compound in high yields. google.com

The reaction conditions for transesterification can vary. For instance, the conversion of γ-butyrolactone with butanol and hydrogen chloride can yield butyl γ-chlorobutyrate, which is then cyclized to this compound using a sodium alkoxide solution at temperatures between 100 to 200°C. google.com In some cases, the reaction can be carried out in the absence of a catalyst at elevated temperatures, typically between 120 and 140°C. google.com

The choice of starting ester can also be a factor. For example, hindered esters of cyclopropanecarboxylic acid can be reacted with ammonia (B1221849) in the presence of an alkali metal salt of a polyhydric alcohol to form cyclopropanecarboxamide (B1202528), which can then be further processed. epo.org

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is a critical area of research, driven by the fact that the biological activity of such compounds is often dependent on their precise three-dimensional structure. Methodologies to control the diastereoselectivity and enantioselectivity of the synthesis are therefore of significant interest.

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For substituted butyl cyclopropanecarboxylates, this involves controlling the relative stereochemistry of the substituents on the cyclopropane ring.

One approach involves the cyclopropanation of alkenes. For instance, the reaction of triethylphosphonoacetate with cyclic sulfates derived from terminal 1,2-diols can produce substituted 1-(diethoxyphosphoryl)cyclopropanecarboxylates with a preference for the trans isomer. researchgate.net The stereochemistry of the resulting cyclopropanecarboxylate can be determined through techniques like single-crystal X-ray analysis after conversion to the corresponding carboxylic acid. researchgate.net

Another strategy is the Michael-initiated ring closure (MIRC) reaction, which is a powerful method for creating cyclopropanes under mild conditions. researchgate.net The diastereoselectivity of rhodium(III)-catalyzed cyclopropanation of alkenes with N-enoxyphthalimides can be switched between trans and cis isomers, showcasing a mechanistic dichotomy. organic-chemistry.org Furthermore, highly diastereoselective cyclopropanation of cyclic enones with sulfur ylides has been developed, yielding multifunctional spirocyclopropanes with excellent diastereomeric ratios. mdpi.com

The table below summarizes some findings on diastereoselective synthesis leading to precursors of or structurally related compounds to this compound.

| Starting Materials | Reagents | Product Type | Diastereomeric Ratio | Reference |

| Cyclic enones | Sulfur ylides | Spirocyclopropanes | >99:1 d.r. | mdpi.com |

| Terminal 1,2-diols cyclic sulfates | Triethylphosphonoacetate | Substituted 1-(diethoxyphosphoryl)cyclopropanecarboxylates | Predominantly trans | researchgate.net |

Enantioselective Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly important for pharmaceuticals and agrochemicals where one enantiomer may be active while the other is inactive or even harmful.

Palladium-catalyzed enantioselective C(sp³)–H activation and cross-coupling reactions of free carboxylic acids have been explored. nih.gov For example, 1-butyl-1-cyclopropanecarboxylic acid can be arylated in moderate to good yields with good enantioselectivities. nih.gov The use of chiral ligands, such as N-acetyl-L-(2,6-di-phenyl)phenylalanine, is crucial for achieving high enantioselectivity. nih.gov

Another approach involves the asymmetric cyclopropanation of olefins. researchgate.net The use of chiral catalysts, such as novel chiral copper complexes, can lead to the asymmetric synthesis of cyclopropanecarboxylate derivatives. google.com Similarly, rhodium complexes can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

A prominent example is the use of chiral imide enolates for asymmetric alkylation, which provides a practical route to enantiomerically pure α-substituted carboxylic acid derivatives. york.ac.uk These methods can achieve high levels of diastereoface selection. york.ac.uk Amino acids can also serve as chiral auxiliaries in the asymmetric cyclopropanation of cinnamoyl amides. researchgate.net The absolute configuration of the newly formed stereocenters can be determined after the removal of the chiral auxiliary. researchgate.net

An efficient synthesis of tert-butyl cyclopropanecarboxylates has been achieved using an optically active S-chiral p-tolylsulfinyl group as a chiral auxiliary. thieme-connect.com This method allows for the asymmetric synthesis of both enantiomers of tert-butyl cyclopropanecarboxylate with high enantiomeric excesses. thieme-connect.com

Asymmetric Catalysis in Cyclopropanation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclopropanes, often employing transition metal catalysts with chiral ligands. researchgate.net

Rhodium catalysts are widely used in asymmetric cyclopropanation reactions. researchgate.netresearchgate.net For instance, the catalytic asymmetric cyclopropanation of 1-tosyl-3-vinylindoles with ethyl- and tert-butyldiazoacetate using a rhodium catalyst affords N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters in good yields and high enantiomeric excess. nih.gov Copper catalysts, particularly those with novel chiral ligands, have also been shown to be effective in the asymmetric synthesis of cyclopropanecarboxylate derivatives. google.com

The development of recoverable catalysts is also an important aspect of asymmetric synthesis. acs.org

The table below presents examples of asymmetric catalysis in reactions that are foundational to the synthesis of chiral cyclopropanecarboxylates.

| Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| 1-Tosyl-3-vinylindoles | Rhodium(II) catalyst / tert-butyldiazoacetate | N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters | 81-88% | nih.gov |

| Alkenes | Chiral copper complex | Cyclopropanecarboxylate derivatives | Not specified | google.com |

| β,γ-Unsaturated ketoesters | Chiral rhodium complex | 1,2,3-Trisubstituted cyclopropanes | Excellent | organic-chemistry.org |

| 1-Substituted 1-cyclopropanecarboxylic acids | Pd(OAc)₂ / Chiral ligand (L25) | Arylated cyclopropanecarboxylic acids | up to 97:3 er | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. dokumen.pub This involves the use of greener solvents, more efficient catalysts, and more atom-economical reactions. beilstein-journals.org

One area of improvement is the use of safer and more sustainable solvents. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a sustainably produced solvent, has been shown to be an effective replacement for traditional ethereal solvents like THF in certain reactions, leading to significantly higher yields. beilstein-journals.org The use of ionic liquids as recyclable catalysts for esterification reactions also represents a green approach. researchgate.net

Catalysis plays a central role in green chemistry. dokumen.pub The development of solid acid catalysts, such as Amberlyst-15, for reactions like the synthesis of arylthio-cyclopropyl carbonyl compounds, which can be precursors to cyclopropanecarboxylic acids, demonstrates a move towards more environmentally friendly catalytic systems. mdpi.com These solid catalysts can often be recovered and reused, reducing waste.

Furthermore, the development of more efficient and atom-economical synthetic routes is a key principle of green chemistry. beilstein-journals.org This includes one-pot procedures that combine multiple reaction steps, reducing the need for intermediate purification and minimizing solvent use. researchgate.net While not always the primary focus in laboratory-scale synthesis, improving the "green chemistry" credentials of established methods, such as finding alternatives to hazardous reagents like trifluoroacetic acid, is an important consideration for industrial applications. acs.org The broader search for sustainable approaches in C-C bond formation, including C-H arylation, also contributes to the greener synthesis of complex molecules like substituted cyclopropanes. nih.gov

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Direct esterification of cyclopropanecarboxylic acid with n-butanol represents a highly atom-economical route. In this reaction, which is typically catalyzed by an acid, the sole byproduct is water, leading to a theoretical atom economy approaching 100%. oregonstate.eduthieme-connect.de

Transesterification reactions, where an existing ester like methyl or ethyl cyclopropanecarboxylate is reacted with butanol to yield this compound, also demonstrate high atom economy. google.com The only byproduct is the alcohol displaced from the starting ester, which can potentially be recovered and reused.

Advanced methods for creating the cyclopropane ring itself, such as the palladium-catalyzed direct cyanoesterification of cyclopropenes, have been noted for their high atom economy in producing related cyclopropane derivatives. organic-chemistry.org

Table 1: Comparison of Atom Economy in Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Direct Esterification | Cyclopropanecarboxylic acid, n-Butanol | This compound | Water | High |

| Cyclization of Halo-ester | sec-Butyl 4-chlorobutyrate, Sodium Hydroxide | sec-Butyl cyclopropanecarboxylate | Sodium Chloride, Water | Moderate |

| Transesterification | Ethyl cyclopropanecarboxylate, Butanol | This compound | Ethanol | High |

Use of Safer Solvents and Reaction Media

The choice of solvent is critical in minimizing the environmental impact of a synthetic process. Traditional syntheses have often relied on halogenated solvents, which are now being replaced by safer alternatives.

In the cyclization of sec-butyl 4-chlorobutyrate, a patented process highlights the use of methyl t-butyl ether (MTBE) as a preferable alternative to the more hazardous methylene chloride. epo.org The same patent also mentions toluene and hexane (B92381) as viable solvents. epo.org While a solvent is not strictly necessary for this reaction, its use is reported to make the process safer and more convenient to handle, particularly for temperature control. google.com

The pursuit of greener synthesis has led to investigations into novel reaction media. Ionic liquids (ILs) have been successfully employed as catalysts for the esterification of acetic acid with 1-butanol, a reaction analogous to the synthesis of this compound. researchgate.netresearchgate.net ILs are noteworthy for their low volatility and potential for recyclability, positioning them as a more environmentally benign reaction medium. nih.gov Solventless, or dry media, reactions represent an ideal scenario, completely avoiding solvent waste. nih.gov

Table 2: Solvents Used in the Synthesis of this compound and Related Esters

| Solvent/Medium | Synthetic Step | Rationale / Notes | Reference |

|---|---|---|---|

| Methylene Chloride | Cyclization of halo-ester | Effective but hazardous solvent. | epo.org |

| Methyl t-butyl ether (MTBE) | Cyclization of halo-ester | A safer, preferred alternative to methylene chloride. | epo.org |

| Toluene | Esterification / Cyclization | Common water-immiscible organic solvent. | epo.org |

| Ionic Liquids (e.g., [CP][CH3SO3]) | Esterification | Act as recyclable catalysts and reaction media. | researchgate.netresearchgate.net |

| Solvent-free | Cyclization of halo-ester | Achieves good yields (95%) but handling is less convenient. | google.com |

Catalytic vs. Stoichiometric Methods

The transition from stoichiometric reagents to catalytic systems is a key objective in sustainable chemistry, as it reduces waste and often allows for milder reaction conditions.

Catalytic Methods: The synthesis of this compound frequently employs catalysts.

Acid Catalysis : Direct esterification is almost always facilitated by a catalytic amount of a strong acid.

Phase Transfer Catalysis (PTC) : The cyclization of 4-chlorobutyrate esters is significantly promoted by phase transfer catalysts, such as tributylmethylammonium (B1194469) chloride. These catalysts enable the reaction between the organic ester (in an organic solvent) and the solid sodium hydroxide, leading to high yields (93-98%) under mild conditions. epo.orggoogle.com

Transition Metal Catalysis : While often used for the initial formation of the cyclopropane ring rather than the final esterification, transition metals like rhodium and copper are crucial for catalytic cyclopropanation from diazo compounds. researchgate.netmarquette.edu Lanthanoid metal alkoxides, such as triisopropoxysamarium(III), have been shown to be effective catalysts for the transesterification of cyclopropanecarboxylates, achieving yields over 90%. google.com

Stoichiometric Methods: Some synthetic routes rely on stoichiometric amounts of reagents.

Base-Induced Cyclization : The intramolecular cyclization of a 4-chlorobutyrate ester requires a stoichiometric quantity of a base, such as sodium hydroxide or a sodium alkoxide, to neutralize the eliminated HCl and drive the reaction to completion. epo.orggoogle.com

Simmons-Smith Reaction : For creating the cyclopropane ring from an alkene, the classic Simmons-Smith reaction uses a stoichiometric amount of a zinc-copper couple and diiodomethane, which generates significant metal waste. researchgate.net

Table 3: Comparison of Catalytic and Stoichiometric Reagents

| Method Type | Reagent | Reaction | Yield | Notes |

|---|---|---|---|---|

| Catalytic | Acid Catalyst | Esterification | Varies | Standard method for ester formation. |

| Catalytic | Tributylmethylammonium chloride (PTC) | Cyclization of halo-ester | ~98% | Enables reaction between phases, reduces waste compared to stoichiometric base in solution. epo.org |

| Catalytic | Triisopropoxysamarium(III) | Transesterification | 92% | Effective lanthanide catalyst for ester exchange. google.com |

| Stoichiometric | Sodium Hydroxide (solid) | Cyclization of halo-ester | 95-98% | Required in stoichiometric amounts to effect ring closure. epo.orggoogle.com |

| Stoichiometric | Zinc-Copper Couple | Simmons-Smith Cyclopropanation | Varies | Classic but wasteful method for forming the cyclopropane ring. researchgate.net |

Energy Efficiency in Synthetic Processes

Minimizing energy consumption is another cornerstone of green chemistry, directly impacting the cost and environmental footprint of chemical production.

The energy requirements for producing this compound vary significantly with the chosen synthetic route. Esterification reactions may require heating under reflux to achieve reasonable reaction rates and yields.

Patented processes for the cyclization of sec-butyl 4-chlorobutyrate specify careful temperature control. The reaction is maintained between 30-40°C; this is not to drive the reaction, but rather to manage the heat evolved from the exothermic process, ensuring safety and preventing side reactions. epo.orggoogle.com This highlights how energy management can be crucial for both safety and efficiency.

In contrast, some catalytic transesterification processes using lanthanide catalysts require higher temperatures, with reactions being conducted at 130°C for 12 hours to achieve high yields. google.com Similarly, the ammoniation of a this compound ester to its corresponding amide, an intermediate step in some larger processes, is performed at temperatures around 100°C. epo.org

Table 4: Energy Input for Different Synthetic Steps

| Synthetic Step | Temperature | Duration | Notes |

|---|---|---|---|

| Cyclization of halo-ester | 30-40 °C | ~7 hours | Temperature is controlled to manage exothermic reaction. epo.org |

| Esterification | Reflux | Varies | Conventional heating to drive the reaction. |

| Transesterification (Lanthanide catalyst) | 130 °C | 12 hours | Requires significant thermal energy input. google.com |

| Ammoniation of Ester | 100 °C | 5 hours | Elevated temperature required for the reaction. epo.org |

Chemical Reactivity and Transformation Mechanisms of Butyl Cyclopropanecarboxylate

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring, particularly when activated by an electron-withdrawing group like an ester, behaves similarly to a carbon-carbon double bond and is susceptible to various ring-opening reactions. qmul.ac.ukdalalinstitute.com These transformations relieve the inherent Baeyer (angular) and Pitzer (torsional) strain, leading to the formation of more stable, open-chain products. qmul.ac.uk The presence of the carboxylate group classifies butyl cyclopropanecarboxylate (B1236923) as a "donor-acceptor" (D-A) cyclopropane, which significantly influences its reactivity, especially towards nucleophiles.

Electrophilic addition is a primary mode of reaction for cyclopropanes, resulting in open-chain products. dalalinstitute.com The reaction is typically initiated by the attack of an electrophile (E⁺) on the cyclopropane ring, which can proceed through several mechanistic pathways. These include the formation of a corner-protonated or edge-protonated intermediate, or a direct Sₑ2-type attack to form a classical carbocation. dalalinstitute.com The regioselectivity of the addition to substituted cyclopropanes generally follows Markovnikov's rule, where the nucleophile (Nu⁻) attacks the most substituted carbon atom. dalalinstitute.com While specific studies on butyl cyclopropanecarboxylate are not abundant, the general principles apply. For instance, acid-catalyzed processes can lead to ring cleavage. This can involve protonation of an oxygen atom in a related system, followed by ring-opening to form an oxonium ion, which can then be attacked by a nucleophile. uq.edu.au

The ester group in this compound activates the ring towards nucleophilic attack. These reactions are characteristic of donor-acceptor cyclopropanes and provide an efficient route to 1,3-difunctionalized compounds. thieme-connect.com The reaction typically proceeds via an Sɴ2-like mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the opposite C-C bond and formation of a stabilized carbanion intermediate. This intermediate is then protonated to yield the final product.

Common nucleophiles for these reactions include amines, azides, and stabilized carbanions. thieme-connect.comthieme-connect.com For example, reactions of cyclopropanes activated by ester groups with primary amines can lead to γ-amino esters, which may subsequently cyclize to form γ-lactams. thieme-connect.com Lewis acids, such as diethylaluminum chloride, can be used to activate the cyclopropane ring, allowing the ring-opening to occur under milder conditions. thieme-connect.comthieme-connect.com

A summary of representative nucleophilic ring-opening reactions is presented below.

| Nucleophile | Activating Group(s) | Conditions | Product Type | Reference |

| Secondary Amines | 1,1-Diester | Thermal | β-Aminoethylmalonates | thieme-connect.com |

| Primary Amines | 1,1-Diester | Thermal | γ-Lactams | thieme-connect.com |

| Anilines | Tetrasubstituted D-A Cyclopropane | - | γ-Butyrolactams | thieme-connect.com |

| DABCO | Cyclopropyl (B3062369) Ketones | Catalytic | 2,3-Dihydrofurans | nih.gov |

The cyclopropane ring can also be opened through radical-mediated pathways. These reactions often involve the addition of a radical species to the cyclopropane ring, followed by ring-opening to generate a more stable, open-chain radical. In the context of methylenecyclopropanes (MCPs), an initial radical addition to the exocyclic double bond forms a cyclopropylcarbinyl radical, which rapidly rearranges to a homoallylic radical. nih.gov

For cyclopropanes activated by carbonyl groups, radical reactions can be initiated under oxidative conditions. For example, the reaction of MCPs with malonates mediated by Mn(OAc)₃ involves the addition of a malonyl radical to the double bond, forming a benzyl (B1604629) radical intermediate which then undergoes ring-opening. nih.gov Another example is the copper(II) acetate-mediated oxidative radical ring-opening and cyclization of MCPs with thiols or selenols. nih.gov A phenylselenyl radical, generated from the homolysis of diphenyldiselenide, can add to a cyclopropane derivative, leading to a radical intermediate that undergoes ring-opening. nih.gov Reductive radical decarboxylation of a cyclopropanecarboxylic acid derivative has also been shown to proceed through a cyclopropyl radical intermediate. acs.org

Thermally or photochemically induced reactions represent another major class of cyclopropane transformations. thieme-connect.de These reactions can relieve ring strain and lead to unsaturated hydrocarbons. While simple cyclopropanes require high temperatures (e.g., isomerization to propene at 400 °C), the presence of substituents can facilitate these reactions. qmul.ac.uk For donor-acceptor cyclopropanes, thermal or photochemical conditions can induce [3+2] cycloadditions with various dipolarophiles. thieme-connect.com Photochemical cyclizations, such as the Yang cyclization, can also be used for C-C bond formation involving cyclopropane rings. qmul.ac.uk In some cases, photochemically induced radical bromination or chlorination of substituents adjacent to a cyclopropane ring can occur without ring opening, especially if the resulting radical is stabilized. thieme-connect.de

The mechanism and stereochemistry of cyclopropane ring-opening are highly dependent on the reagents and the substitution pattern of the cyclopropane.

Electrophilic Opening: The stereochemistry at the site of electrophilic attack can result in retention or inversion, while the position of nucleophilic attack almost always proceeds with inversion of configuration. dalalinstitute.com

Nucleophilic Opening: The ring-opening of donor-acceptor cyclopropanes with nucleophiles typically occurs via an Sɴ2-like mechanism. This results in an inversion of configuration at the carbon atom attacked by the nucleophile. thieme-connect.com Computational studies on DABCO-catalyzed rearrangements suggest a stepwise process involving nucleophilic ring-opening to form a zwitterionic intermediate, followed by ring-closure, with the stereochemical outcome being well-rationalized by this pathway. nih.gov

Radical Opening: Radical-mediated processes often involve the formation of an intermediate radical, and the stereochemical outcome can be less specific due to the potential for rotation around single bonds in the open-chain radical intermediates. uq.edu.au However, stereoselective processes are possible. For instance, the reductive radical decarboxylation of a specific N-hydroxypyridine-2-thione ester proceeds via a cyclopropyl radical intermediate, with subsequent hydride attack occurring from the side opposite to a bulky substituent, leading to a selective cis-cyclopropane product. acs.org

Enzymatic Opening: In biological systems, nonheme iron enzymes can catalyze oxidative cyclization to form cyclopropane rings with high stereocontrol. Mechanistic studies suggest these reactions proceed through radical intermediates, with the enzyme's active site dictating the stereochemical outcome. nih.gov

Detailed mechanistic and computational studies have been crucial in understanding these pathways. For example, DFT studies on the Heck–ring-opening of cyclopropyl diols have elucidated the dual role of hydroxyl groups in directing the regioselectivity of the C-C bond cleavage. acs.org

Reactions Involving the Ester Functionality

The butyl ester group of this compound can undergo reactions typical of carboxylic acid esters, often leaving the cyclopropane ring intact if the conditions are chosen carefully.

Key reactions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding cyclopropanecarboxylic acid. This is typically achieved using a base, such as sodium hydroxide (B78521) in an aqueous alcohol medium, followed by acidification. google.com

Transesterification: The butyl group can be exchanged for another alkyl group by heating the ester with a different alcohol, often in the presence of a catalyst like sodium metal or sulfuric acid. google.comgoogle.com

Amidation (Ammonolysis): The ester can be converted to cyclopropanecarboxamide (B1202528) by reaction with ammonia (B1221849). This transformation can be catalyzed by species such as sodium ethylene (B1197577) glycoxide at elevated temperatures and pressures. epo.org

Reduction: The ester group can be reduced to a primary alcohol (cyclopropylmethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

A summary of these transformations is provided in the table below.

| Reaction | Reagents | Product | Reference |

| Hydrolysis | NaOH (aq), then H⁺ | Cyclopropanecarboxylic acid | google.com |

| Transesterification | 2-Ethylhexanol, H₂SO₄ | 2-Ethylhexyl cyclopropanecarboxylate | google.com |

| Amidation | NH₃, Sodium ethylene glycoxide | Cyclopropanecarboxamide | epo.org |

| Reduction | LiAlH₄ | (Cyclopropyl)methanol | researchgate.net |

Hydrolysis (Acid- and Base-Catalyzed Mechanisms)

The hydrolysis of this compound to cyclopropanecarboxylic acid and butanol can be achieved under both acidic and basic conditions. google.comchemistrysteps.com

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol yields the cyclopropanecarboxylic acid. chemistrysteps.com This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. chemistrysteps.com Esters of cyclopropanecarboxylic acid have been noted to exhibit greater stability towards acid-catalyzed hydrolysis compared to other esters. researchgate.net

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The elimination of the butoxide ion, a strong base, is followed by an irreversible acid-base reaction between the butoxide ion and the newly formed cyclopropanecarboxylic acid. This final step drives the reaction to completion. chemistrysteps.com The hydrolysis can be carried out using alkali metal hydroxides like sodium hydroxide or potassium hydroxide in an aqueous alcohol medium. google.com

| Condition | Catalyst | Key Steps | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of butanol. | Reversible |

| Basic | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of butoxide. 4. Irreversible deprotonation of carboxylic acid. | Irreversible |

Transesterification Processes

Transesterification of this compound allows for the synthesis of other cyclopropanecarboxylic acid esters by reacting it with a different alcohol in the presence of a catalyst. google.comepo.org This reaction is often driven by removing the lower-boiling alcohol (in this case, butanol) by distillation. google.com

Common catalysts for transesterification include sodium alkoxides and titanium alkoxides. epo.orgepo.org For instance, reacting this compound with a higher-boiling alcohol (e.g., one with 5 to 10 carbon atoms) in the presence of an excess of the corresponding sodium alcoholate (which acts as the catalyst) will yield the new ester. google.com The reaction temperature is typically determined by the boiling point of the alcohol being used, ranging from 120 to 200 °C. google.com Lanthanoid metal alkoxides have also been employed as catalysts for the transesterification of cyclopropanecarboxylates. epo.org

Reduction Reactions to Alcohols

This compound can be reduced to form cyclopropylmethanol (B32771) (also known as hydroxymethyl-cyclopropane). google.com A common method for this transformation is catalytic hydrogenation. This process is typically carried out at elevated temperatures (150° to 350°C) and high pressures (50 to 350 bar) using a chromium-free zinc oxide catalyst. google.com In one example, the hydrogenation of this compound resulted in a 99% conversion with an 89% selectivity for cyclopropylmethanol. google.com

| Reactant | Product | Catalyst | Conditions | Conversion | Selectivity |

| This compound | Cyclopropylmethanol | Chromium-free zinc oxide | 150-350°C, 50-350 bar H₂ | 99% | 89% google.com |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of esters like this compound. It involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the butoxy group. quora.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. The success of the substitution depends on the relative basicity of the incoming nucleophile and the leaving group (butoxide); the reaction favors the displacement of the weaker base. masterorganicchemistry.com

For example, amidation can be achieved by reacting the ester with ammonia, often in the presence of a catalyst like sodium methoxide (B1231860), to form cyclopropanecarboxamide. epo.org This reaction is a key step in the synthesis of cyclopropylamine. epo.org

Reactions at the Cyclopropane Ring with Retention of Ring Structure

The cyclopropane ring, with its significant s-character in the C-H bonds and inherent ring strain, exhibits unique reactivity. researchgate.net It can undergo functionalization while preserving the three-membered ring structure.

Functionalization of C-H Bonds Alpha to the Cyclopropane Ring

The C-H bonds on the carbon atom adjacent (alpha) to the cyclopropane ring can be activated for functionalization. The cyclopropane ring, having appreciable p-character in its C-C bonding orbitals, can activate these adjacent C-H bonds through hyperconjugation. nih.gov This stereoelectronic activation allows for selective oxidation at this position, even in the presence of other potentially reactive sites. nih.gov For instance, iron-based catalysts have been shown to selectively hydroxylate the C-H bond alpha to a cyclopropane ring without causing ring-opening. nih.gov

Palladium-Catalyzed C(sp³)-H Activation and Cross-Coupling Reactions

Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for the functionalization of cyclopropanes. researchgate.netnih.gov The C-H bonds on the cyclopropane ring are more readily activated than typical sp³ C-H bonds due to their sp²-like character. researchgate.net This methodology often employs a directing group on the substrate to bring the palladium catalyst into close proximity to a specific C-H bond, enabling selective cleavage and subsequent cross-coupling with various partners like aryl iodides or organoboron reagents. researchgate.netnih.gov

Amide- and carboxylic acid-based directing groups have been successfully utilized. For example, Pd(II)-catalyzed tertiary C(sp³)-H arylation of cyclopropanes bearing a quinoline-7-carboxamide (B8736981) directing group has been used to construct chiral quaternary carbon centers on the cyclopropane ring. researchgate.net Similarly, enantioselective C-H activation of cyclopropanecarboxylic acids has been achieved using chiral mono-N-protected amino acid ligands with palladium catalysts, allowing for the synthesis of enantioenriched cis-substituted chiral cyclopropanes. nih.gov These reactions provide a direct route to complex, substituted cyclopropane structures. researchgate.netnih.gov

| Reaction Type | Catalyst System | Directing Group | Coupling Partner | Product |

| Tertiary C(sp³)-H Arylation | Pd(II) | Quinoline-7-carboxamide | Aryl iodides | Chiral arylcyclopropanes researchgate.net |

| Enantioselective C(sp³)-H Cross-Coupling | Pd(OAc)₂ / Chiral mono-N-protected amino acid ligand | Carboxylic acid | Aryl-, vinyl-, and alkylboron reagents | cis-substituted chiral cyclopropanecarboxylic acids nih.gov |

Metal-Catalyzed Transformations

Metal catalysts offer powerful and selective methods for transforming this compound and related structures. These catalysts can activate C-H or C-C bonds that are otherwise inert, enabling a wide range of synthetic applications from cross-coupling to cycloaddition and isomerization.

Palladium catalysis has been instrumental in developing cross-coupling reactions involving cyclopropyl esters. A significant advancement is the direct α-arylation of tert-butyl cyclopropanecarboxylate with aryl halides. osti.govnih.gov This reaction is challenging due to the relatively low acidity of the α-C-H bond and the propensity for competitive Claisen condensation. nih.gov However, by using specific palladium catalysts and strong bases like lithium dicyclohexylamide (LiNCy₂), high yields of the α-arylated products can be achieved. nih.gov The reaction tolerates a wide variety of functional groups on the aryl bromide partner. nih.gov

The scope of this transformation has been demonstrated with various aryl and heteroaryl bromides.

| Aryl Bromide Partner | Catalyst | Base | Solvent/Temp | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-fluoro-2-methoxybenzene | 5% Pd-5 | LiNCy₂ | Toluene (B28343) / 65 °C | 99 | nih.gov |

| 4-Bromobenzonitrile | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 95 | nih.gov |

| Methyl 4-bromobenzoate | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 97 | nih.gov |

| 2-Bromonaphthalene | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 94 | nih.gov |

| 3-Bromothiophene | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 70 | nih.gov |

| 5-Bromo-1-methyl-1H-indole | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 88 | nih.gov |

Note: Pd-5 is a specific catalyst precursor used in the study. nih.gov

More recently, enantioselective versions of this reaction have been developed using chiral palladium catalysts, allowing for the synthesis of chiral carboxylic acids with high enantiomeric excess from the cross-coupling of free cyclopropanecarboxylic acids with aryl and vinyl boron reagents. nih.gov

The strained ring of cyclopropyl esters can participate in metal-catalyzed cycloaddition reactions, often as part of a tandem sequence initiated by the transformation of another functional group on the molecule. A prominent example is the rhodium-catalyzed tandem 1,3-acyloxy migration/[5+1] cycloaddition of cyclopropyl-substituted propargyl esters. nih.govacs.orgfigshare.com In this process, a Rh(I) catalyst first promotes a Saucy-Marbet 1,3-acyloxy migration to form a cyclopropyl-substituted allene (B1206475) intermediate. nih.govacs.org This allene then undergoes a [5+1] cycloaddition with carbon monoxide (CO), where the cyclopropane ring opens and participates as part of the five-carbon component, leading to highly functionalized cyclohexenones. nih.govacs.org

The reaction demonstrates regioselective cleavage of C-C σ-bonds in the cyclopropane ring. acs.org The efficiency and product distribution can be influenced by reaction conditions such as CO pressure. For example, increasing the CO pressure from 1 atm to 10 atm significantly improved the yield of the desired cycloaddition product and suppressed the formation of triene byproducts. acs.org

| Substrate | Catalyst | Pressure (CO) | Solvent/Temp | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propargyl ester 3a | [Rh(CO)₂Cl]₂ (10 mol %) | 1 atm | Toluene / 60 °C | Cyclohexenone 4a + Triene 15a | 30 + 30 | acs.org |

| Propargyl ester 3a | [Rh(CO)₂Cl]₂ (10 mol %) | 10 atm | Toluene / 60 °C | Cyclohexenone 4a | 70 | acs.org |

| Propargyl ester 3b (t-Bu group) | [Rh(CO)₂Cl]₂ (10 mol %) | 10 atm | Toluene / 100 °C | Cyclohexenone 4b | 65 | acs.org |

Another type of cycloaddition involves the Lewis acid-promoted [3+2] reaction of donor-acceptor cyclopropanes (DACs) with nitriles to form pyrrole (B145914) derivatives. doi.org While this has been demonstrated primarily with carbohydrate-derived spirocyclic donor-acceptor cyclopropanecarboxylates, the fundamental reactivity showcases the ability of the activated cyclopropane ring to act as a three-carbon synthon in cycloadditions. doi.org

Metal catalysts can effectively lower the activation energy for the isomerization and rearrangement of cyclopropane derivatives. These reactions often proceed through pathways distinct from purely thermal processes, offering alternative product selectivities.

Gold catalysts have been shown to facilitate the isomerization of vinylcyclopropanes. For example, a gold(I) catalyst can induce the isomerization of a divinylcyclopropane derivative to a vinylcyclopentene. sci-hub.se In a related system, heating the initial product in methanol (B129727) led to a subsequent Cope rearrangement, highlighting the potential for tandem catalytic isomerization and pericyclic reactions. sci-hub.se

Rhodium(I) complexes are also highly effective for catalyzing the cycloisomerization of strained ring systems. While extensively studied for bicyclo[1.1.0]butanes, the principles apply to other strained rings. acs.org Rhodium catalysts can promote the cleavage of the strained C-C bonds, leading to intermediates like metal carbenes or metallacycles, which can then rearrange to form larger rings. For instance, the Rh(I)-catalyzed isomerization of N-allylated bicyclo[1.1.0]butylalkylamines can yield cyclopropane-fused pyrrolidines and azepines with high stereo- and regiocontrol, demonstrating the catalyst's ability to direct complex skeletal rearrangements. acs.org

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-known pericyclic reaction. thieme-connect.de Metal carbonyl complexes can catalyze this type of rearrangement, sometimes leading to products that incorporate a carbonyl group, showcasing the interplay between the catalyst's role in isomerization and its participation in subsequent bond-forming events. thieme-connect.de

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution.

The one-dimensional ¹H and ¹³C NMR spectra of butyl cyclopropanecarboxylate (B1236923) provide fundamental information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the n-butyl group and the cyclopropyl (B3062369) moiety. The butyl group protons would appear as a triplet for the terminal methyl group (H-4'), two multiplets for the methylene (B1212753) groups adjacent to the methyl and ester oxygen (H-3' and H-2'), and a triplet for the methylene group directly attached to the ester oxygen (H-1'). The cyclopropane (B1198618) ring protons typically appear in a complex, higher-order multiplet system in the upfield region of the spectrum due to their unique magnetic environment and complex spin-spin coupling.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For butyl cyclopropanecarboxylate, distinct resonances are expected for the four carbons of the butyl chain, the two non-equivalent carbons of the cyclopropane ring (CH and CH₂), and the carbonyl carbon of the ester group. The chemical shifts are indicative of the electronic environment of each carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~174.5 |

| Cyclopropyl CH | ~1.5 - 1.6 (m) | ~13.5 |

| Cyclopropyl CH₂ | ~0.8 - 1.0 (m) | ~8.5 |

| O-CH₂ (H-1') | ~4.05 (t) | ~64.8 |

| CH₂ (H-2') | ~1.65 (m) | ~30.6 |

| CH₂ (H-3') | ~1.40 (m) | ~19.2 |

| CH₃ (H-4') | ~0.95 (t) | ~13.7 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. m = multiplet, t = triplet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and elucidating the complete bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4'), confirming the integrity of the alkyl group. emerypharma.com It would also show complex correlations among the cyclopropyl protons, helping to assign these overlapping signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. sdsu.edu This technique allows for the definitive assignment of each carbon signal based on the previously assigned proton signals, or vice versa. emerypharma.com For example, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~64.8 ppm, assigning them to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. sdsu.edu Key HMBC correlations for this compound would include the signal from the O-CH₂ protons (H-1') to the carbonyl carbon and the signals from the cyclopropyl protons to the carbonyl carbon. These correlations unequivocally establish the connection between the butyl group, the ester functionality, and the cyclopropane ring. e-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining preferred conformations and stereochemistry. e-bookshelf.de For this molecule, NOESY could reveal the preferred spatial orientation of the cyclopropane ring relative to the carbonyl group, indicating which conformer (s-cis or s-trans) is more populated in solution.

Molecules are not static and often exist as a mixture of rapidly interconverting conformers at room temperature. Variable Temperature (VT) NMR experiments are designed to study these dynamic processes. ox.ac.uk For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the cyclopropane ring to the carbonyl group.

Studies on analogous molecules like cyclopropanecarboxaldehyde (B31225) have shown the existence of s-cis and s-trans conformers. researchgate.net At room temperature, the rotation around this bond is fast on the NMR timescale, resulting in an averaged spectrum. By lowering the temperature, this rotation can be slowed, potentially allowing for the observation of distinct signals for each conformer. ox.ac.ukresearchgate.net Such VT-NMR studies would enable the determination of the thermodynamic parameters for this conformational equilibrium, including the free energy barrier (ΔG‡) for the rotation and the relative populations of the conformers at different temperatures.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov The calculated exact mass for the molecular formula of this compound, C₈H₁₄O₂, is 142.099379685 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value within a very small margin of error (typically <5 ppm), thus confirming the elemental composition. nih.gov

Table 2: Molecular Formula and Exact Mass of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | nih.gov |

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. The method of ionization significantly influences the fragmentation pathways.

GC-MS (Electron Ionization - EI): In GC-MS, electron ionization is a high-energy process that typically leads to extensive fragmentation. For this compound, the molecular ion ([M]⁺•) at m/z 142 would be formed. Common fragmentation pathways for esters include:

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈). This would produce a radical cation of cyclopropanecarboxylic acid at m/z 86. The ion observed at m/z 87 is likely due to the protonated acid. nih.gov

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the ester oxygen can result in the loss of a butoxy radical (•OC₄H₉), generating the cyclopropylacylium ion at m/z 69.

Alkyl Group Fragmentation: The butyl chain itself can fragment. Cleavage of the C-O bond can produce a butyl cation (C₄H₉⁺) at m/z 57. Further fragmentation of the butyl group or the cyclopropane ring can lead to smaller, stable ions, such as the allyl cation at m/z 41. nih.gov

ESI-MS/MS (Electrospray Ionization - Tandem MS): ESI is a softer ionization technique, often used with liquid chromatography (LC-MS). nih.gov It typically produces the protonated molecule, [M+H]⁺, at m/z 143. In a tandem mass spectrometry (MS/MS) experiment, this precursor ion is selected and fragmented. doaj.org The primary fragmentation pathway would likely be the loss of a neutral butene molecule (C₄H₈), resulting in a prominent product ion at m/z 87, corresponding to the protonated cyclopropanecarboxylic acid. nih.govdoaj.org

Table 3: Predicted Key Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Ionization Method |

|---|---|---|

| 143 | [M+H]⁺ | ESI |

| 142 | [M]⁺• | EI |

| 87 | [C₄H₇O₂]⁺ | EI, ESI-MS/MS |

| 69 | [C₄H₅O]⁺ | EI |

| 57 | [C₄H₉]⁺ | EI |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. It is an indispensable tool for the characterization of this compound, offering insights into its functional groups and the inherent strain of the cyclopropyl ring.

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to the ester functional group and the unique vibrations of the three-membered ring. The high degree of ring strain in the cyclopropane moiety influences its vibrational frequencies, making them characteristic.

Key functional group vibrations for esters include a strong carbonyl (C=O) stretching band and C-O stretching bands. For this compound, the C=O stretch is typically observed in the region of 1725-1735 cm⁻¹. google.comgoogle.com The C-H stretching vibrations of the cyclopropane ring are generally found at higher frequencies (3000-3100 cm⁻¹) than those of alkyl C-H bonds, a direct consequence of the increased s-character in the C-H bonds of the strained ring. The ring itself has characteristic "breathing" and deformation modes.

DFT calculations and experimental studies on related molecules like cyclopropanecarboxylic acid provide a basis for assigning these vibrations. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Cyclopropyl C-H | Stretching | 3100 - 3000 | Medium | Higher frequency indicates ring strain. |

| Alkyl C-H | Stretching | 2960 - 2870 | Strong | From the butyl group. google.com |

| Ester C=O | Stretching | 1735 - 1725 | Very Strong | A prominent and characteristic peak for the ester. google.comgoogle.com |

| CH₂ | Scissoring | ~1465 | Medium | From the butyl group and cyclopropane ring. |

| Ester C-O | Stretching | 1300 - 1150 | Strong | Two distinct bands may be present for the C-O-C linkage. google.com |

| Cyclopropyl Ring | Ring Deformation / Breathing | 1050 - 1000 | Medium-Weak | Characteristic of the three-membered ring structure. |

This table is generated based on data from analogous cyclopropane compounds. Exact peak positions can vary with sample phase and solvent.

In-situ vibrational spectroscopy is a powerful method for real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need for sample extraction. rsc.orgjasco-global.com Fiber-optic probes compatible with both IR and Raman spectrometers can be directly inserted into a reaction vessel to track the concentration changes of reactants, intermediates, and products. jasco-global.comclairet.co.uk

For the synthesis of this compound, such as through the esterification of cyclopropanecarboxylic acid with butanol, FTIR spectroscopy can be employed to monitor the reaction progress. The key spectral changes would include:

A decrease in the broad O-H stretching band of the carboxylic acid reactant (around 3300-2500 cm⁻¹).

The simultaneous appearance and increase in the intensity of the characteristic ester C=O stretching peak around 1730 cm⁻¹.

This approach allows for the precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and the potential detection of transient intermediates or side products. clairet.co.uknih.gov For instance, in cyclopropanation reactions that form the core ring structure, the disappearance of an olefin's C=C stretching band and the appearance of the cyclopropyl ring's characteristic vibrations can be tracked. acs.org

X-ray Crystallography of Derivatives (if applicable for solid forms)

While this compound is a liquid at room temperature, its solid derivatives can be analyzed by X-ray crystallography. This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemical relationships. nih.gov

For chiral molecules, single crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the absolute configuration of stereogenic centers. nih.govrsc.org If an enantiomerically pure sample of a chiral this compound derivative can be synthesized and crystallized, XRD analysis can establish its absolute stereochemistry.

The method often involves the synthesis of a derivative containing a heavy atom (e.g., bromine or iodine) to enhance anomalous dispersion effects, which are used to determine the absolute structure. rsc.orgrsc.org For example, studies on other cyclopropane-containing natural products have successfully used p-iodobenzoate derivatives to determine their absolute configurations. rsc.orgrsc.org The stereochemistry of a trans-2-(benzyloxymethyl)-1-(diethoxyphosphoryl)cyclopropanecarboxylic acid has also been determined by single crystal X-ray analysis. arkat-usa.org This approach provides unequivocal proof of the spatial arrangement of substituents on the cyclopropane ring, which is critical in fields like pharmaceutical development where enantiomers can have vastly different biological activities.

Chiroptical Spectroscopy (for enantiopure compounds)

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exclusively sensitive to the chirality of a molecule and are essential for studying enantiopure samples of this compound.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, occurring during electronic transitions. encyclopedia.pub An ECD spectrum consists of positive or negative bands (Cotton effects) that are characteristic of a specific enantiomer. rsc.org

For a chiral derivative of this compound, ECD serves as a powerful tool to:

Confirm Enantiomeric Purity: The presence of an ECD signal confirms that the sample is chiral and not a racemic mixture.

Determine Absolute Configuration: By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, or TD-DFT), the absolute configuration of the molecule can be assigned. researchgate.net This is a widely used alternative to X-ray crystallography, especially for non-crystalline samples. rsc.org

The chromophore in this compound is the carboxyl group. While the cyclopropane ring itself does not absorb strongly in the accessible UV-Vis range, its chiral perturbation on the ester chromophore's electronic transitions (e.g., the n → π* transition of the carbonyl group) would give rise to a measurable ECD signal.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopropanecarboxylic acid |

| trans-2-(Benzyloxymethyl)-1-(diethoxyphosphoryl)cyclopropanecarboxylic acid |

| p-Iodobenzoate |

Optical Rotatory Dispersion (ORD)